molecular formula C9H10O4 B056468 Syringaldehyde CAS No. 134-96-3

Syringaldehyde

Cat. No. B056468
Key on ui cas rn: 134-96-3
M. Wt: 182.17 g/mol
InChI Key: KCDXJAYRVLXPFO-UHFFFAOYSA-N
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Patent
US08609903B2

Procedure details

A 100 ml glass autoclave is charged with 11.8 g (60.0 mmol) of 3,4,5-trimethoxybenzaldehyde and 47.2 g (420 mmol) of dimethylamine (40% solution in water). The autoclave is closed and the biphasic reaction mixture is stirred at 140° C. (autogenous pressure 10 bar) for 18 h. Excess dimethylamine and water are removed under reduced pressure, methyl tert-butyl ether is added and the mixture is acidified with 30% hydrochloric acid in water. After phase separation and removal of all volatile constituents of the organic phase, 4-hydroxy-3,5-dimethoxybenzaldehyde is obtained in a yield of 72%.
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
47.2 g
Type
reactant
Reaction Step One
[Compound]
Name
glass
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([O:13][CH3:14])[C:10]=1[O:11]C)[CH:6]=[O:7].CNC>>[OH:11][C:10]1[C:9]([O:13][CH3:14])=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][C:3]=1[O:2][CH3:1]

Inputs

Step One
Name
Quantity
11.8 g
Type
reactant
Smiles
COC=1C=C(C=O)C=C(C1OC)OC
Name
Quantity
47.2 g
Type
reactant
Smiles
CNC
Name
glass
Quantity
100 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
is stirred at 140° C. (autogenous pressure 10 bar) for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The autoclave is closed
CUSTOM
Type
CUSTOM
Details
the biphasic reaction mixture
CUSTOM
Type
CUSTOM
Details
Excess dimethylamine and water are removed under reduced pressure, methyl tert-butyl ether
ADDITION
Type
ADDITION
Details
is added
CUSTOM
Type
CUSTOM
Details
After phase separation and removal of all volatile constituents of the organic phase

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
OC1=C(C=C(C=O)C=C1OC)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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